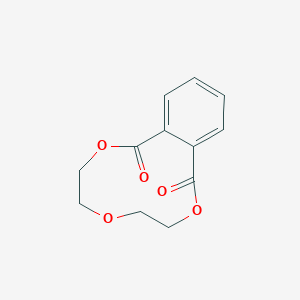

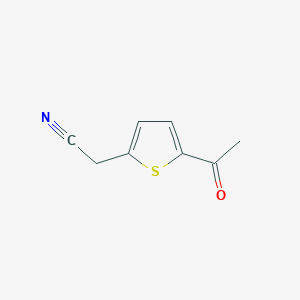

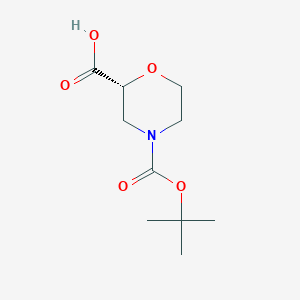

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as EFLEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse pharmacological activities. EFLEA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Scientific Research Applications

Molecular Structure Analysis

- The molecular structure and vibrational wavenumbers of similar compounds to 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied using various methods like FT-IR, HF, and DFT. These analyses help understand the stability of the molecule, charge distribution, and electron density transfer within the molecule. Such studies are crucial for understanding the compound's properties and its potential applications in various fields, including materials science and pharmacology (Najiya et al., 2014).

Crystallography and Polymorphism

- Crystallographic studies of this compound and its polymorphs reveal detailed information about the compound's geometry, including bond angles, dihedral angles, and molecular conformations. Such information is vital for understanding the compound's chemical behavior and its interaction with other molecules, which has implications in fields like drug design and material sciences (Jasinski et al., 2009).

Nonlinear Optical (NLO) Properties

- Certain analogs of this compound have been studied for their nonlinear optical properties. The first hyperpolarizability of these compounds is a key parameter in NLO applications. The high hyperpolarizability values indicate potential applications in photonics and telecommunication technologies (Sheena Mary et al., 2015).

Fluorescence Studies

- The influence of substituents on the fluorescence of heteroaryl chalcone derivatives, structurally similar to this compound, has been studied. These compounds exhibit varying absorption and fluorescence emission spectra based on the heterocycle rings and trimethoxy-substituted phenyl rings linked to the enone system. Understanding the fluorescent properties of these compounds can have implications in the development of optical materials and sensors (Suwunwong et al., 2011).

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPAWDMWSJYTRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293601 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105686-90-6 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

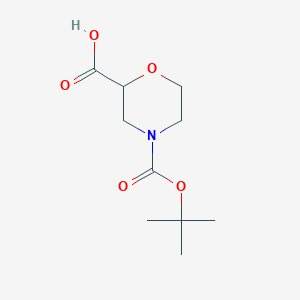

Q1: What is the key structural difference between the two polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one identified in the study?

A1: Both polymorphs of this compound share the same molecular formula and basic structure, featuring substituted phenyl rings connected by a propenone group. The key difference lies in the spatial arrangement of these groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)